1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole -

1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole

Catalog Number: EVT-4006715
CAS Number:
Molecular Formula: C23H17F3N2
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

  • Compound Description: This compound belongs to the pyrazoline class of compounds. The crystal structure of this compound was determined by X-ray crystallography. []
  • Relevance: This compound shares the core pyrazoline ring structure with the target compound, 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole. Both compounds feature a dihydropyrazole ring substituted at the 1, 3, and 5 positions. The presence of diverse substituents on this core structure highlights the potential for exploring various chemical modifications in this class of compounds. []

3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

  • Compound Description: This pyrazoline derivative was synthesized and characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Its crystal structure was determined by X-ray crystallography, revealing a slight envelope conformation of the pyrazole ring. The crystal packing is stabilized by weak intermolecular C—H⋯O hydrogen bonds. []
  • Relevance: This compound shares the 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole moiety with the target compound, 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole. The key structural difference lies in the substituent at the 1-position of the pyrazole ring. While the related compound has a carbaldehyde group, the target compound features a 2-(4-fluorophenyl)vinyl group at this position. This difference highlights the possibility of modifying the substituent at the 1-position to tune the compound's properties and biological activities. []

3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide

  • Compound Description: This pyrazoline derivative was synthesized by reacting 4,4'-difluoro chalcone with semicarbazide hydrochloride in an ethanolic sodium hydroxide solution. The structure was confirmed using IR, NMR, mass spectrometry, and single-crystal X-ray diffraction data. []
  • Relevance: Similar to the previous compound, this compound also shares the 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole moiety with the target compound, 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole. The structural variation lies in the substituent at the 1-position of the pyrazole ring. This compound possesses a carboxamide group at this position, highlighting the potential for exploring amide derivatives of the core structure found in the target compound. []

3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Compound Description: This pyrazoline derivative, synthesized analogously to the carboxamide derivative, was obtained by reacting 4,4'-difluoro chalcone with thiosemicarbazide. Structural confirmation was achieved using IR, NMR, mass spectrometry, and single-crystal X-ray diffraction data. []
  • Relevance: This compound shares the same core structure with the previous compound and the target compound, 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole, differing only in the substituent at the 1-position of the pyrazole ring. The presence of a carbothioamide group in this derivative highlights the potential for investigating thioamide analogs of the target compound. []

3,5-Bis(4-fluorophenyl)-1-phenyl-1H-pyrazole

  • Compound Description: This compound features a pyrazole ring, showing some degree of aromatic-type delocalization. It was synthesized using (2RS,3SR)-2,3-dibromo-1,3-bis(4-fluorophenyl)propan-1-one as a precursor, reacting it with phenylhydrazine. The crystal structure reveals the formation of simple chains linked by C-H...π(arene) hydrogen bonds. []
  • Relevance: This compound differs from 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole in the saturation of the pyrazole ring. This compound has a fully aromatic pyrazole ring, whereas the target compound has a dihydropyrazole ring. The synthesis using a common precursor suggests potential synthetic pathways for exploring both aromatic and dihydro pyrazole derivatives. []

(5RS,6SR)-6-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5,6-dihydro-4H-1,3,4-oxadiazine

  • Compound Description: This compound, an oxadiazine derivative, was synthesized using the same precursor as the previous compound, (2RS,3SR)-2,3-dibromo-1,3-bis(4-fluorophenyl)propan-1-one, but reacting it with 4-hydroxybenzohydrazide. Crystallization from N,N-dimethylformamide yielded a monosolvate. []
  • Relevance: Although not a pyrazole derivative, this compound is relevant because it demonstrates the versatility of the (2RS,3SR)-2,3-dibromo-1,3-bis(4-fluorophenyl)propan-1-one precursor, which can lead to diverse heterocyclic structures. This suggests potential synthetic strategies for accessing a wider range of compounds structurally related to 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole by exploring different reaction conditions and nucleophiles. []

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Compound Description: This compound is a pyrazoline derivative containing a triazole ring. The pyrazole ring exhibits an envelope conformation, and the structure is characterized by the presence of intramolecular N—H⋯N hydrogen bonds. The crystal packing reveals the formation of supramolecular chains along the a axis via N—H⋯F hydrogen bonds. []
  • Relevance: Sharing the 4,5-dihydro-1H-pyrazole-1-carbothioamide moiety with 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole, this compound incorporates a triazole ring, introducing an additional point of structural diversity. This highlights the possibility of incorporating other heterocyclic motifs onto the pyrazoline core to modulate the compound's properties. []

1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Compound Description: This pyrazoline derivative was structurally characterized using X-ray crystallography, revealing three independent molecules in the asymmetric unit. The molecules differ slightly in the relative orientations of the two fluorophenyl rings. []
  • Relevance: This compound is structurally analogous to 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole, sharing the 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole core structure. The difference lies in the substituent at the 1-position of the pyrazole ring, with this compound featuring an ethanone group. This structural similarity suggests that modifying the 1-position substituent can influence the compound's conformation and potentially its biological activity. []

3-(4-Fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide Derivatives

  • Compound Description: This study focused on synthesizing and evaluating a series of 28 new 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives for their inhibitory activity against monoamine oxidase (MAO) A and B. Halogen substituents on the fifth position of the pyrazole ring resulted in selective inhibition of MAO-A, while compounds with a 2-naphthyl substituent displayed moderate selectivity for MAO-B. []
  • Relevance: This series of compounds shares the core pyrazole-1-carbothioamide structure with 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole. The study systematically explored the effects of different substituents on the pyrazole ring, demonstrating the potential for modulating biological activity by modifying the substituents on the pyrazoline scaffold. []

5-(4-Chlorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

  • Compound Description: This pyrazoline derivative was structurally characterized using X-ray crystallography. []
  • Relevance: This compound shares the core 4,5-dihydro-1H-pyrazole scaffold with 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole and features halogen-substituted phenyl rings at positions 3 and 5. This structural similarity emphasizes the possibility of exploring various halogen substitutions on the phenyl rings to investigate their effect on the compound's properties. []

1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

  • Compound Description: This pyrazoline derivative was synthesized by reacting 4,4'-difluoro chalcone with hydrazine hydrate in propionic acid. The structure was confirmed using various spectroscopic techniques and single-crystal X-ray diffraction data. The pyrazole ring adopts an envelope conformation. []
  • Relevance: This compound, similar to other related compounds, shares the 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole core with the target compound, 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole. The variation lies in the propan-1-one substituent at the 1-position of the pyrazole ring. This highlights the feasibility of introducing different acyl groups at this position and studying their influence on the compound's conformation and potential biological activities. []

2-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4,6-bis(4-fluorophenyl)pyrimidine

  • Compound Description: This compound features a pyrimidine ring linked to the pyrazole ring, which adopts an envelope conformation. The crystal structure revealed intermolecular C—H⋯F hydrogen bonds that link the molecules into ribbons. Additionally, C—H⋯π and π–π interactions contribute to the stability of the crystal packing. []
  • Relevance: While this compound shares the 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl moiety with 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole, it introduces a pyrimidine ring with additional fluorophenyl substituents. This demonstrates the possibility of incorporating other heterocyclic systems and exploring the effects of multiple fluorine substitutions on the physicochemical and biological properties of this class of compounds. []

3-(4-Bromophenyl)-5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

  • Compound Description: This compound is a pyrazoline derivative with a bromine atom on one of the phenyl rings. The crystal structure reveals specific dihedral angles between the pyrazoline ring and the substituents. []
  • Relevance: This compound is structurally similar to 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole, sharing the core pyrazoline ring structure. The presence of a bromine atom in this compound, in contrast to fluorine in the target compound, offers insights into the impact of different halogen substitutions on the structural features and potential biological activities of these molecules. []

5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

  • Compound Description: This pyrazoline derivative was structurally characterized by X-ray crystallography. The fluorine-substituted benzene ring exhibits disorder over two orientations. Molecules are linked into layers in the crystal structure through C—H⋯π interactions. []
  • Relevance: Similar to the previous compound, this compound also shares the core pyrazoline ring structure with 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole and demonstrates the impact of incorporating a bromine atom instead of fluorine on one of the phenyl rings. This variation emphasizes the possibility of fine-tuning molecular properties through the strategic placement of different halogens. []

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Compound Description: The crystal structure of this compound, which contains a thiazole ring, was determined by X-ray crystallography. The asymmetric unit consists of two independent molecules, differing in the relative orientation of the fluorobenzene ring to the pyrazole ring. []
  • Relevance: This compound highlights the potential for modifying 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole by incorporating a thiazole ring and replacing one fluorine atom with a methyl group. The presence of two conformers in the solid state underscores the conformational flexibility of these molecules and the potential influence of substituent modifications on their preferred conformations. []

3-(5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol- 3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-one Derivatives

  • Compound Description: This study involved the synthesis and evaluation of a series of quinazolinone derivatives containing a pyrazoline moiety for their anticonvulsant activity. These compounds were tested in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. []
  • Relevance: Although structurally distinct from 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole, this series of compounds highlights the potential of pyrazoline derivatives as pharmacologically active agents. The study emphasizes the significance of exploring diverse substitutions on the pyrazoline ring system for discovering new therapeutic applications. []

3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Compound Description: The crystal structure of this pyrazoline derivative was determined by X-ray crystallography. []
  • Relevance: Similar to other related compounds, this pyrazoline derivative shares structural similarities with 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole. The presence of a carbothioamide group and a bromine atom on one of the phenyl rings suggests potential modifications to the target compound and highlights the possibility of exploring structure-activity relationships within this class of molecules. []

4-{1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

  • Compound Description: This compound is a complex pyrazoline derivative that incorporates a thiazole and a triazole ring. It was structurally characterized through X-ray crystallography, revealing a twisted molecular conformation. The crystal packing involves C—H⋯N, C—H⋯F, C—H⋯π, and π–π interactions. []
  • Relevance: This complex compound highlights the feasibility of designing elaborate structures based on the 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole scaffold by incorporating multiple heterocyclic rings and diverse substituents. The intricate network of intermolecular interactions observed in its crystal structure provides insights into the potential for achieving specific solid-state arrangements through structural modifications. []

2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Compound Description: This pyrazoline derivative, featuring a thiazole ring, was structurally characterized using X-ray crystallography. The molecule adopts a T-shape due to the nearly planar arrangement of the pyrazole and thiazole rings. []
  • Relevance: This compound, like the previous example, demonstrates the potential for expanding the structural diversity of 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole by incorporating a thiazole ring. The distinct T-shaped molecular geometry emphasizes the impact of structural modifications on the overall three-dimensional shape of these molecules. []

2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

  • Compound Description: This compound, structurally analogous to the previous one, but with a chlorine atom replacing bromine, also adopts a T-shaped conformation. The crystal packing is dominated by π–π interactions between pyrazole rings. []
  • Relevance: This compound further highlights the potential for halogen variations in 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole analogs. The conserved T-shaped conformation, despite the halogen change, suggests that this specific structural feature might be a common characteristic of this subclass of pyrazoline derivatives. []

Methyl 3,3-Diazido-2-cyanoacrylate

  • Compound Description: This vinyl diazide is a versatile synthetic intermediate that can be used to synthesize various heterocyclic compounds, including pyrazolines, tetrazoles, and oxazoles. []
  • Relevance: While not a pyrazoline itself, methyl 3,3-diazido-2-cyanoacrylate serves as a valuable starting material for synthesizing pyrazoline derivatives, including potentially analogs of 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole. Its reactivity highlights the diverse synthetic approaches available for accessing this class of compounds. []

2-[5-(4-bromo-2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol

  • Compound Description: This compound is a pyrazoline derivative synthesized from a chalcone precursor and hydrazine hydrate. It features a phenol group and a bromine atom on one of the phenyl rings. []
  • Relevance: This compound shares the core pyrazoline structure with 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole. The incorporation of a phenol group and a bromine atom showcases the potential for introducing polar substituents and alternative halogens to explore their effects on the compound's properties and potential biological activities. []

4-(2-(2-Fluorophenyl)hydrazineylidene)-5-imino-4,5-dihydro-1H-pyrazol-3-amine (2)

  • Compound Description: This compound, a potent anti-biofilm agent, was identified as part of a structure-activity relationship (SAR) study focused on optimizing the 4-arylazo-3,5-diamino-1H-pyrazole scaffold. []
  • Relevance: While structurally different from 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole, this compound highlights the potential of pyrazole derivatives as valuable scaffolds for developing bioactive compounds. The identification of potent anti-biofilm activity within this chemical class underscores the importance of continued exploration of pyrazole-based structures for diverse therapeutic applications. []

5-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

  • Compound Description: This fluorinated pyrazole aldehyde demonstrated the strongest inhibitory activity against the monophenolase activity of mushroom tyrosinase (32.07 ± 3.39%) among a series of synthesized derivatives. It was prepared from the corresponding chalcone, hydrazine hydrate, and formic acid. []
  • Relevance: This compound shares the core 3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde moiety with 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole. The presence of a chlorine atom on the phenyl ring at position 5 highlights the possibility of substituting fluorine with other halogens and its potential impact on biological activity, as evidenced by its tyrosinase inhibitory activity. []

3-(4-Fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (1b)

  • Compound Description: This pyrazoline derivative exhibited potent antiproliferative activity against HepG-2, Hela, and A549 cancer cell lines, with an IC50 value of 6.78 μM against HepG-2 cells. Mechanistic studies revealed that it induces cell cycle arrest at the G2/M phase and promotes apoptosis in HepG-2 cells. []
  • Relevance: This compound shares the 3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide core structure with 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole. This compound underscores the potential of pyrazoline derivatives as anticancer agents and highlights the significance of exploring diverse substitutions on the pyrazoline scaffold for developing new therapeutic agents. []

3-(4-Chlorophenyl)-5-(3,4,5-trimethoxythiphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (2b)

  • Compound Description: This pyrazoline derivative, structurally similar to 1b but with a chlorine atom replacing the fluorine on the phenyl ring at position 3, also demonstrated antiproliferative activity against HepG-2 and Hela cancer cell lines. []
  • Relevance: This compound further supports the potential of halogen variations in 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole analogs for influencing biological activity, particularly in the context of anticancer properties. []

N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (1)

  • Compound Description: This compound is a pyrazolone-based class II c-Met inhibitor. SAR studies on this molecule led to the development of more selective c-Met inhibitors with improved kinase selectivity profiles over VEGFR-2 and IGF-1R. []
  • Relevance: While this compound differs significantly in structure from 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole, it emphasizes the broad therapeutic potential of compounds containing pyrazole-related scaffolds. The successful development of selective kinase inhibitors based on this scaffold highlights the importance of exploring diverse chemical modifications for optimizing biological activity and selectivity. []

2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole

  • Compound Description: This compound, a thiazolyl-pyrazoline derivative, displayed the most potent acetylcholinesterase (AChE) inhibitory activity (38.5±2.85%) among a series of synthesized compounds designed as potential anticholinesterase agents. []
  • Relevance: Although structurally distinct from 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole, this compound emphasizes the potential of incorporating pyrazoline moieties into larger, more complex structures for developing new drugs with diverse pharmacological activities. The observed AChE inhibitory activity suggests that exploring structural modifications within the pyrazoline scaffold could lead to the identification of novel therapeutic agents for neurological disorders. []

2-[5-(1,3-benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)thiazole

  • Compound Description: This thiazolyl-pyrazoline derivative, structurally related to the previous compound, exhibited the most potent butyrylcholinesterase (BuChE) inhibitory activity (43.02±2.71%) within the series. []
  • Relevance: This compound further reinforces the importance of systematic structural modifications within the pyrazoline scaffold for fine-tuning biological activity and selectivity. The distinct inhibitory profiles of this compound and the previous one against AChE and BuChE underscore the potential for designing compounds with tailored pharmacological profiles by carefully selecting substituents and structural motifs around the pyrazoline core. []

3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1)

  • Compound Description: This pyrazoline derivative, synthesized by condensing a chalcone with hydrazine hydrate in formic acid, was structurally characterized by X-ray crystallography. The dihedral angle between the pyrazole and the fluoro-substituted ring is 4.64(7)°. []
  • Relevance: This compound shares the core 3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde structure with 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole. The structural similarity highlights the potential for modifying the substituent at the 5-position of the pyrazole ring while maintaining the overall scaffold. []

5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (2)

  • Compound Description: This pyrazoline derivative, synthesized similarly to compound 1, but using a different chalcone precursor, was also characterized by X-ray crystallography. The dihedral angle between the pyrazole and the fluoro-substituted ring is 5.3(4)°. []
  • Relevance: Similar to compound 30, this compound emphasizes the possibility of introducing various substituents at the 5-position of the pyrazole ring in 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole analogs. The presence of a bromine atom instead of a fluorine atom allows for exploring the effects of different halogens on the structural and electronic properties of the molecule. []

1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (3)

  • Compound Description: This pyrazoline derivative, obtained by reacting a chalcone with hydrazine hydrate in acetic acid, features a chlorine atom at the 5-position of the pyrazole ring and an ethanone group at the 1-position. The dihedral angle between the pyrazole and the fluoro-substituted ring is 4.89(6)°. []
  • Relevance: This compound further expands the structural diversity of 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole analogs by incorporating a chlorine atom and an ethanone group. The structural data provide insights into the conformational preferences of the molecule and highlight the possibility of fine-tuning the compound's properties through subtle structural modifications. []

1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (4)

  • Compound Description: This pyrazoline derivative, synthesized from a chalcone and hydrazine hydrate in propionic acid, has a propan-1-one group at the 1-position. The dihedral angles between the pyrazole and the fluoro-substituted ring are 10.53(10)° and 9.78(10)° for molecules A and B, respectively, indicating some degree of conformational flexibility. []
  • Relevance: This compound showcases the potential for introducing bulkier acyl groups at the 1-position of the pyrazole ring in 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole analogs. The observed conformational flexibility suggests that the molecule can adopt different conformations depending on the surrounding chemical environment, which could be relevant for its interactions with biological targets. []

3-[2-[4-(Bis-(4-fluorophenyl)methylene]piperidin-1-yl)ethyl]-2,3-dihydro-2-thioxo-4(1H)-quinazolinone (R59949)

  • Compound Description: This quinazolinone derivative is known to block HIF-1α protein accumulation and has been used in studies investigating the effects of nickel on AhR-dependent gene expression. []
  • Relevance: Although structurally dissimilar to 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole, this compound is relevant because it shares the bis-(4-fluorophenyl)methylene motif, highlighting the presence of similar structural elements in compounds with diverse biological activities. Furthermore, it underscores the importance of understanding the potential off-target effects or interactions of compounds containing specific structural motifs, particularly when evaluating their biological profiles. []

8-(5-chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide (PHA-408)

  • Compound Description: This compound is a potent and selective IKK-2 inhibitor with anti-inflammatory activity. It has been shown to be orally bioavailable and effective in attenuating inflammation in a rodent model of arthritis. []
  • Relevance: Though structurally distinct from 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole, this compound highlights the significance of exploring diverse heterocyclic scaffolds for developing new therapeutic agents. Its success as an orally bioavailable IKK-2 inhibitor with anti-inflammatory activity emphasizes the importance of considering various structural motifs and pharmacological targets when designing new drugs. []

8-(2-(3,4-Bis(hydroxymethyl)-3,4-dimethylpyrrolidin-1-yl)-5-chloroisonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo-[g]indazole-3-carboxamide (PF-184)

  • Compound Description: This compound, similar to PHA-408, is a potent and selective IKK-2 inhibitor that displays anti-inflammatory activity. It has been specifically designed for local delivery to the lungs and exhibits comparable efficacy to fluticasone propionate in a rat airway model of neutrophilia. []
  • Relevance: Like PHA-408, this compound showcases the potential of exploring diverse heterocyclic scaffolds beyond those directly related to 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole for discovering new therapeutic agents. Its successful development as an inhaled IKK-2 inhibitor with anti-inflammatory activity in the lungs emphasizes the importance of considering target tissue and route of administration when designing new drugs. []

3(4)-alkyl(aryl) substituted 5-trihalomethyl-5-hydroxy-4,5-dihydro-1H-1-tosylpyrazoles

  • Compound Description: This series of tosyl pyrazolinic compounds were synthesized from β-alcoxyvinyl trihalomethyl ketones and tosyl hydrazine. These compounds were evaluated for their inhibitory activities against gram-positive bacteria and fungi. []
  • Relevance: Although structurally distinct from 1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole, this study highlights the potential of pyrazoline derivatives as antimicrobial agents. The focus on incorporating trihalomethyl groups and exploring different alkyl and aryl substituents on the pyrazoline ring provides valuable insights for designing new compounds with potentially improved pharmacological properties. []

3-(4-Fluorophenyl)-4,5-dihydro-N-[4-(tri- fluoromethyl)phenyl]-4-[5-(trifluoromethyl)-2-pyridyl]-1H-pyrazole-1-carboxamide

  • Compound Description: This compound belongs to a class of pyrazoline derivatives that may have pharmaceutical applications. []

Properties

Product Name

1,5-bis(4-fluorophenyl)-3-[2-(4-fluorophenyl)vinyl]-4,5-dihydro-1H-pyrazole

IUPAC Name

2,3-bis(4-fluorophenyl)-5-[(E)-2-(4-fluorophenyl)ethenyl]-3,4-dihydropyrazole

Molecular Formula

C23H17F3N2

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C23H17F3N2/c24-18-6-1-16(2-7-18)3-12-21-15-23(17-4-8-19(25)9-5-17)28(27-21)22-13-10-20(26)11-14-22/h1-14,23H,15H2/b12-3+

InChI Key

VTZIEUDMZRPDQQ-KGVSQERTSA-N

Canonical SMILES

C1C(N(N=C1C=CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Isomeric SMILES

C1C(N(N=C1/C=C/C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.